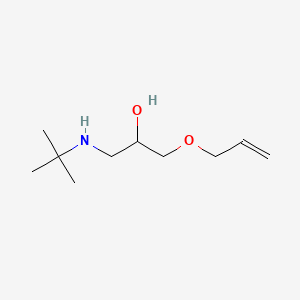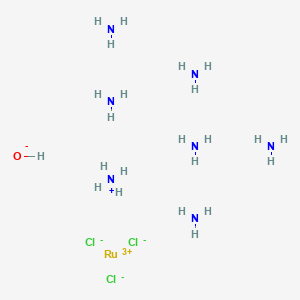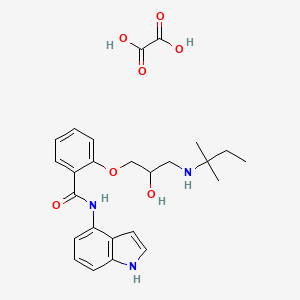
Ethanol, 2-((2-chloro-5H-pyrrolo(3,2-d)pyrimidin-4-yl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-((2-chloro-5H-pyrrolo(3,2-d)pyrimidin-4-yl)amino)- is a compound that belongs to the class of pyrrolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly as a kinase inhibitor. Kinase inhibitors are crucial in the treatment of various cancers and other diseases where kinase activity is dysregulated.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2-((2-chloro-5H-pyrrolo(3,2-d)pyrimidin-4-yl)amino)- typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 2-((2-chloro-5H-pyrrolo(3,2-d)pyrimidin-4-yl)amino)- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the ethanol moiety to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the pyrrolopyrimidine core or the chloro group.
Substitution: The chloro group can be substituted with other functional groups, such as amines or thiols, to create derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
Ethanol, 2-((2-chloro-5H-pyrrolo(3,2-d)pyrimidin-4-yl)amino)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential as a kinase inhibitor, which can regulate cell signaling pathways involved in cancer and other diseases.
Medicine: It is being investigated for its therapeutic potential in treating cancers, particularly those where kinase activity is dysregulated.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mécanisme D'action
The mechanism of action of ethanol, 2-((2-chloro-5H-pyrrolo(3,2-d)pyrimidin-4-yl)amino)- involves its role as a kinase inhibitor. It binds to the active site of kinases, preventing their activity and thereby inhibiting the phosphorylation of target proteins. This disruption of kinase activity can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The molecular targets and pathways involved include various kinases such as CDK2, EGFR, and HER2 .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of kinase inhibitors with a similar core structure but different functional groups.
Pyrrolo[2,3-d]pyrimidine: Similar in structure but with variations in the position of nitrogen atoms and functional groups.
Triazolo[1,5-c]pyrimidine: Contains an additional triazole ring, offering different biological activities
Uniqueness
Ethanol, 2-((2-chloro-5H-pyrrolo(3,2-d)pyrimidin-4-yl)amino)- is unique due to its specific functional groups that confer distinct biological activities. Its chloro group and ethanol moiety provide unique interactions with kinase active sites, making it a potent inhibitor with potential therapeutic applications .
Propriétés
Numéro CAS |
114684-99-0 |
|---|---|
Formule moléculaire |
C8H9ClN4O |
Poids moléculaire |
212.63 g/mol |
Nom IUPAC |
2-[(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino]ethanol |
InChI |
InChI=1S/C8H9ClN4O/c9-8-12-5-1-2-10-6(5)7(13-8)11-3-4-14/h1-2,10,14H,3-4H2,(H,11,12,13) |
Clé InChI |
RBGAAYQJCJRSFB-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC2=C1N=C(N=C2NCCO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


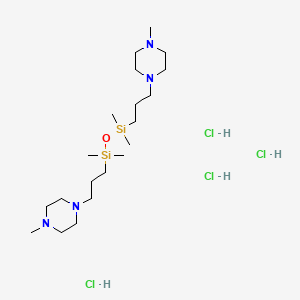
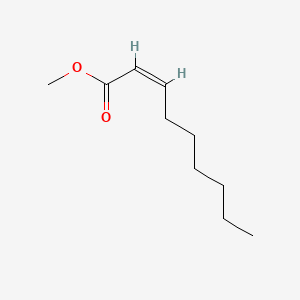


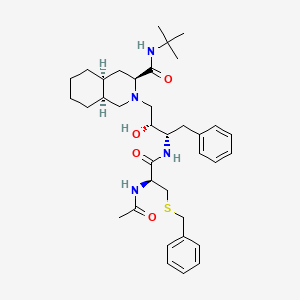
![thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-4-[[(2S)-2-[[ethyl-[(2-isopropylthiazol-4-yl)methyl]carbamoyl]amino]-3-methyl-butanoyl]amino]-2-hydroxy-5-phenyl-pentyl]carbamate](/img/structure/B12748082.png)
